![molecular formula C25H27N3O3S B1662339 N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea CAS No. 228544-65-8](/img/structure/B1662339.png)
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Vue d'ensemble
Description
VULM 1457 est un puissant inhibiteur de l'acyltransférase du cholestérol (acyl-CoA) . Il réduit significativement la production et la sécrétion d'adroméduline (AM) et régule à la baisse les récepteurs AM sur les cellules hépatoblastiques humaines. De plus, VULM 1457 présente une activité hypolipidémiante remarquable et améliore les résultats en cas de lésion d'ischémie-reperfusion myocardique
Analyse Des Réactions Chimiques
VULM 1457 subit probablement des réactions liées à son inhibition de l'acyl-CoA. Bien que des informations détaillées sur des réactions spécifiques manquent, il peut interagir avec les voies cellulaires impliquées dans le métabolisme des lipides. Les réactifs et les conditions courants pour ces réactions ne sont pas explicitement documentés.
4. Applications de la recherche scientifique
Chimie : Son rôle d'inhibiteur de l'acyl-CoA le rend pertinent pour les études sur le métabolisme des lipides.
Biologie : Les chercheurs peuvent explorer son impact sur les processus cellulaires liés à l'homéostasie du cholestérol.
Médecine : L'investigation de ses effets sur la production d'AM et les taux lipidiques pourrait conduire à des connaissances thérapeutiques.
Industrie : Bien que les méthodes de production industrielle ne soient pas divulguées, ses propriétés hypolipidémiantes peuvent avoir des implications industrielles.
5. Mécanisme d'action
Le mécanisme précis par lequel VULM 1457 exerce ses effets reste non caractérisé. Il implique probablement des interactions avec l'acyl-CoA et les voies en aval liées au métabolisme des lipides et à la signalisation AM.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by the following chemical formula: . Its structure consists of two bulky aromatic groups which contribute to its stability and reactivity. The presence of the nitrophenylthio group enhances its potential for various applications, particularly in biological systems.
Anticancer Activity
Research has indicated that derivatives of urea can exhibit significant anticancer properties. Specifically, N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in cancer metabolism, thereby slowing tumor growth. The mechanism involves the interaction of the nitrophenylthio group with enzyme active sites, potentially leading to reduced enzymatic activity and subsequent tumor progression .
Polymer Chemistry
In materials science, this compound is explored as a building block for synthesizing advanced polymers. Its bulky structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These polymers are suitable for applications in coatings and composites where durability is essential .
Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic materials. Research indicates that incorporating such urea derivatives into photovoltaic cells can improve charge transport and overall efficiency, paving the way for more effective solar energy conversion technologies .
Pollutant Degradation
Recent studies have highlighted the potential of this compound in environmental remediation efforts. Its chemical structure allows it to interact with pollutants, facilitating their degradation in contaminated environments. This application is particularly relevant for addressing issues related to water pollution caused by industrial effluents containing similar compounds .
Toxicological Studies
Given its structural characteristics, this compound has been included in toxicological studies to assess its mutagenic potential. Understanding its toxicity profile is crucial for evaluating safety in both environmental and health-related applications. Regulatory bodies have classified similar compounds based on their mutagenicity profiles, which informs risk assessments and regulatory decisions regarding their use .
Case Studies
Mécanisme D'action
The precise mechanism by which VULM 1457 exerts its effects remains uncharacterized. it likely involves interactions with acyl-CoA and downstream pathways related to lipid metabolism and AM signaling.
Comparaison Avec Des Composés Similaires
Malheureusement, des composés similaires spécifiques ne sont pas mentionnés dans la littérature disponible. Des recherches supplémentaires pourraient révéler des analogues supplémentaires ou des molécules apparentées.
Méthodes De Préparation
Malheureusement, les voies de synthèse et les conditions de réaction spécifiques de VULM 1457 ne sont pas facilement disponibles dans la littérature. Il est synthétisé comme un inhibiteur d'acyl-CoA, ciblant l'acyltransférase du cholestérol . Les méthodes de production industrielle restent non divulguées.
Activité Biologique
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a urea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of bulky aryl groups enhances its lipophilicity and potentially its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds containing urea and thioether functionalities. For instance, the structural analogs of this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|---|
Compound A | EKVX (lung cancer) | 1.7 | 21.5 | 25.9 |
Compound B | RPMI-8226 (leukemia) | 15.9 | 27.9 | 15.1 |
Compound C | OVCAR-4 (ovarian cancer) | 28.7 | 77.5 | 93.3 |
These findings suggest that the compound may exhibit selective toxicity towards certain cancer types while maintaining lower toxicity in normal cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Various derivatives have demonstrated significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for selected compounds:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.03–0.06 |
Streptococcus pyogenes | 0.06–0.12 |
Haemophilus influenzae | 0.25–1 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions due to its bulky aryl groups. This interaction can disrupt critical cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells and inhibition of microbial growth.
Study 1: Antitumor Activity Evaluation
In a recent evaluation of antitumor activity, this compound was tested against several cancer cell lines, revealing notable cytotoxic effects with an IC50 value of approximately 16.23 μM on U937 cells compared to the standard etoposide (17.94 μM) .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The results indicated that it exhibited potent antibacterial activity with MIC values lower than those observed for many existing antibiotics, suggesting its potential as a new therapeutic agent in infectious diseases .
Propriétés
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFITGBWVLQNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433020 | |
Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228544-65-8 | |
Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.